4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine is a complex organic compound that features a trifluoromethyl group, a furan ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the esterification of 5-methylfuran-2-carboxylic acid with an appropriate alcohol, followed by trifluoromethylation using reagents such as trifluoromethyl iodide and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield the corresponding amine .
Scientific Research Applications
4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-furanmethanamine: A simpler analog with a furan ring and an amine group.
3-(trifluoromethyl)phenylmethanamine: Contains the trifluoromethyl group and an amine group but lacks the furan ring.
4-methyl-4-(5-methylfuran-2-yl)pentan-2-one: Similar structure but with a ketone group instead of an amine.
Uniqueness
4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine is unique due to the combination of its trifluoromethyl group, furan ring, and amine group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO/c1-13(11-18(3,4)17-9-8-14(2)24-17)23-12-15-6-5-7-16(10-15)19(20,21)22/h5-10,13,23H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVMPFPAOKYUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.